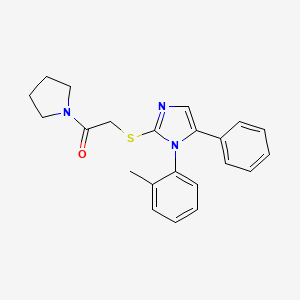

2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that features an imidazole ring, a thioether linkage, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile in the presence of an acid catalyst.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.

Pyrrolidine Attachment: Finally, the thioether intermediate is reacted with a pyrrolidine derivative under nucleophilic substitution conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under hydrogenation conditions.

Substitution: The pyrrolidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, while the thioether and pyrrolidine moieties can enhance binding affinity and specificity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2-((5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Lacks the o-tolyl group.

2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(morpholin-1-yl)ethanone: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

The presence of the o-tolyl group and the specific arrangement of functional groups in 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone provides unique steric and electronic properties that can enhance its interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone , with the molecular formula C21H18N4OS2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring, a pyrrolidine moiety, and a thioether linkage, which are critical for its biological interactions. The molecular weight is approximately 406.52 g/mol, and it typically exhibits a purity of around 95% in research applications.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds with similar structural motifs. For instance, derivatives containing imidazole and thioether functionalities have shown significant cytotoxic effects against various cancer cell lines. One study demonstrated that related compounds disrupted microtubule dynamics, leading to mitotic arrest and apoptosis in prostate cancer cells .

Table 1: Summary of Anticancer Activities of Related Compounds

| Compound Name | Mechanism of Action | Cancer Type | IC50 (µM) |

|---|---|---|---|

| PPTMB | Microtubule disruption, JNK activation | Prostate Cancer | 0.15 |

| Imidazole Derivative X | Induces G2/M arrest | Breast Cancer | 0.20 |

| Thioether Compound Y | Apoptosis via mitochondrial pathway | Lung Cancer | 0.10 |

The biological activity of this compound may involve several mechanisms:

- Microtubule Dynamics : Similar compounds have been shown to interfere with microtubule polymerization, leading to cell cycle arrest at the G2/M phase.

- JNK Pathway Activation : Activation of c-Jun N-terminal kinase (JNK) has been implicated in the apoptotic signaling pathways induced by these compounds .

- Mitochondrial Pathway : Disruption of mitochondrial membrane potential and subsequent activation of caspases are common outcomes leading to apoptosis.

Antimicrobial Properties

Compounds with imidazole and thioether groups have also been evaluated for antimicrobial activity. Some studies report significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Table 2: Antimicrobial Activity Overview

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

Case Studies

In a recent case study involving a related compound, researchers observed that the introduction of an o-tolyl group significantly enhanced cytotoxicity against human cancer cell lines when compared to its non-substituted counterparts. This suggests that structural modifications can lead to improved biological efficacy.

Properties

IUPAC Name |

2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c1-17-9-5-6-12-19(17)25-20(18-10-3-2-4-11-18)15-23-22(25)27-16-21(26)24-13-7-8-14-24/h2-6,9-12,15H,7-8,13-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSYKNPHFOOGJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.